molecular formula C20H21NO5 B2373847 3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-hydroxyethyl)amino}propanoic acid CAS No. 1935887-14-1

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-hydroxyethyl)amino}propanoic acid

Cat. No.: B2373847
CAS No.: 1935887-14-1
M. Wt: 355.39
InChI Key: PNAIQQVUQMQJTD-UHFFFAOYSA-N
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Description

3-{(9H-Fluoren-9-ylmethoxy)carbonylamino}propanoic acid is a protected amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) group, a 2-hydroxyethyl substituent on the nitrogen, and a propanoic acid backbone. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .

Properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(2-hydroxyethyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-12-11-21(10-9-19(23)24)20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,22H,9-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAIQQVUQMQJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF.

    Coupling: HBTU or DIC in DMF or DCM.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group is removed to allow further elongation of the peptide chain .

Scientific Research Applications

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid is through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing the amino group to participate in peptide bond formation .

Comparison with Similar Compounds

Key Observations:

Hydrophilicity vs. Hydrophobicity :

  • The target compound’s 2-hydroxyethyl group enhances aqueous solubility compared to aromatic (e.g., 2-fluorophenyl , o-tolyl ) or aliphatic (e.g., cyclopentyl ) substituents.
  • Disulfide-containing analogs (e.g., ) balance moderate solubility with redox-sensitive functionality.

Electronic Effects :

  • Electron-withdrawing groups (e.g., nitro , fluorine ) increase stability against nucleophilic attack but may reduce reactivity in coupling reactions.
  • Hydroxyethyl and thioether groups (e.g., ) offer hydrogen-bonding or thiol-reactive sites for further functionalization.

Applications in Drug Delivery :

  • Disulfide-linked compounds () are ideal for intracellular drug release via glutathione-mediated reduction.
  • Bulky aromatic substituents () improve membrane permeability in hydrophobic environments.

Synthetic Flexibility :

  • The hydroxyethyl group in the target compound allows for PEG-like spacer incorporation in antibody-drug conjugates (ADCs) .
  • Nitrophenyl derivatives () are useful in photolabile protecting strategies.

Biological Activity

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid, often referred to as Fmoc-HEA, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for stabilizing the amino functionality during chemical reactions. The biological activity of Fmoc-HEA is primarily linked to its applications in drug development and peptide chemistry.

Molecular Formula: C19H23NO5
Molecular Weight: 341.4 g/mol
IUPAC Name: 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid
Canonical SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCO)CC(=O)O

The primary mechanism of action for Fmoc-HEA involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be removed under basic conditions, allowing for subsequent coupling reactions with other amino acids or peptides.

Biological Activity Overview

Fmoc-HEA exhibits various biological activities that are essential for its application in medicinal chemistry. Key studies have demonstrated its potential in:

  • Peptide Synthesis: Fmoc-HEA serves as a building block for synthesizing bioactive peptides, which can have therapeutic applications.
  • Drug Development: Compounds derived from Fmoc-HEA have shown promise in targeting specific biological pathways, enhancing drug efficacy.
  • Cellular Interactions: Investigations into the binding affinities of Fmoc-HEA derivatives reveal interactions with various biological targets, influencing cellular processes.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of derivatives of Fmoc-HEA:

  • Anticancer Activity: A study demonstrated that Fmoc-HEA derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects: Research indicated that certain modifications to the Fmoc group can enhance anti-inflammatory properties, making these compounds valuable in treating inflammatory diseases .
  • Neuroprotective Properties: Some derivatives were found to exhibit neuroprotective effects in models of neurodegeneration, indicating their potential use in neurotherapeutics .

Comparative Analysis

The following table summarizes the biological activities of Fmoc-HEA compared to similar compounds:

Compound NameBiological ActivityApplication
Fmoc-HEAAnticancer, Anti-inflammatoryPeptide synthesis, Drug development
Fmoc-GlycineMild cytotoxicityGeneral peptide synthesis
Fmoc-AlanineNeuroprotectiveNeurotherapeutics

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